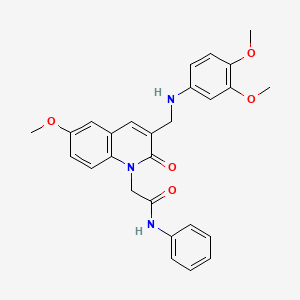

![molecular formula C23H23N3O4 B2379229 ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1251634-66-8](/img/structure/B2379229.png)

ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

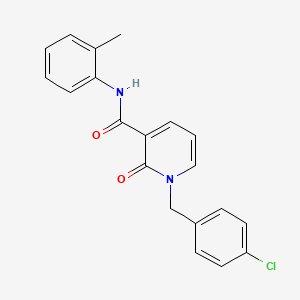

The compound is a derivative of benzo[b][1,6]naphthyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of such compounds generally involves the formation of a heterocyclic ring, followed by functionalization of the ring system . The specific synthesis route would depend on the exact structure of the compound and the starting materials available.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[b][1,6]naphthyridine core, with additional functional groups attached at specific positions. These could include an ethyl group, an acetamido group, and a benzoate group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in its structure. For example, the acetamido group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility in various solvents, its melting point and boiling point, and its stability under various conditions .Scientific Research Applications

Preparation of Pincer Ruthenium Catalysts

Facchetti et al. (2016) discuss the synthesis of benzoyl acetamide derivatives, which undergo cyclization to form benzquinoline derivatives. These compounds are used to prepare pincer complexes with ruthenium, which are catalysts for ketone reduction. This research highlights the potential application of similar compounds in catalysis and organic synthesis (Facchetti et al., 2016).

Synthesis of Benzoquinoline Derivatives

Gusak and Kozlov (2007) describe the condensation of ethyl acetoacetate and related compounds with azomethines to form benzoquinoline derivatives. These compounds have applications in synthetic chemistry, particularly in the construction of complex organic molecules (Gusak & Kozlov, 2007).

Photochemistry of Ethyl Benzoates

Morley and Pincock (2001) explored the photochemistry of ethyl benzoates, particularly focusing on intramolecular electron transfer and cycloaddition reactions. These studies contribute to the understanding of photochemical reactions in organic compounds, which is crucial in fields like photopharmacology and photoresponsive materials (Morley & Pincock, 2001).

Development of Novel Multicomponent Reactions

Wen et al. (2010) highlight the synthesis of tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives through cascade reactions. This research underscores the importance of designing novel reactions and compounds for advancing synthetic methodologies (Wen et al., 2010).

Thermal Degradation Studies

Botelho et al. (2001) conducted studies on the thermal and thermo-oxidative degradation of poly(ethylene terephthalate) and related compounds. Research on the degradation of polymers and their model compounds, like ethyl dibenzoate, is vital for understanding material stability and recycling processes (Botelho et al., 2001).

Synthesis and Anticancer Properties

Dang Thi et al. (2015) synthesized novel compounds, including benzoquinoline derivatives, and evaluated their cytotoxic and antimicrobial effects. Such studies are crucial in the development of new drugs and therapeutic agents (Dang Thi et al., 2015).

Tumour Pharmacokinetics of Anticancer Agents

Lukka et al. (2012) investigated the tumour pharmacokinetics of benzonaphthyridine anti-cancer agents. Understanding the pharmacokinetics of such compounds is essential for drug development and cancer therapy optimization (Lukka et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[[2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-2-30-23(29)15-7-9-16(10-8-15)24-21(27)14-26-12-11-20-18(13-26)22(28)17-5-3-4-6-19(17)25-20/h3-10H,2,11-14H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJTWHZANKEAFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2379149.png)

![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)

![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2379154.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2379155.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2379164.png)

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-methylphenyl)ethanone](/img/structure/B2379165.png)

![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B2379167.png)

![Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate](/img/structure/B2379169.png)